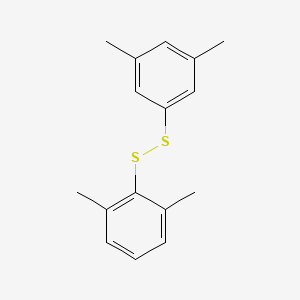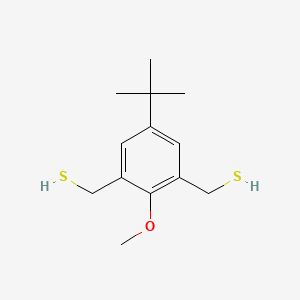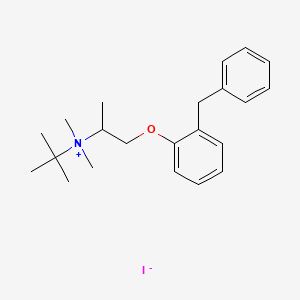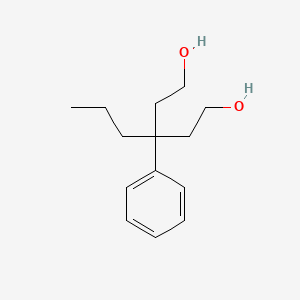
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. This compound is characterized by its quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of the p-chlorophenyl and piperazinylmethyl groups further enhances its biological activity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with formamide to form the quinazolinone core. The p-chlorophenyl group is introduced through a nucleophilic substitution reaction, while the piperazinylmethyl group is added via a Mannich reaction. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the p-chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in the development of pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The p-chlorophenyl group enhances its binding affinity, while the piperazinylmethyl group contributes to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents.
Piperazine derivatives: Compounds with a piperazine ring, which may or may not include the p-chlorophenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
68638-34-6 |
|---|---|
Fórmula molecular |
C19H21Cl3N4O |
Peso molecular |
427.8 g/mol |
Nombre IUPAC |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C19H19ClN4O.2ClH/c20-15-5-7-16(8-6-15)23-11-9-22(10-12-23)14-24-13-21-18-4-2-1-3-17(18)19(24)25;;/h1-8,13H,9-12,14H2;2*1H |
Clave InChI |
FMBZMJFREFGIDG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)

![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)


![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)


![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)


